molecular formula C18H16N2O5 B5910565 ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate

ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate

Cat. No. B5910565
M. Wt: 340.3 g/mol
InChI Key: GSHUNNBOUJENFF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate, also known as NBD-ethyl ester, is a fluorescent probe that has gained popularity in scientific research due to its unique properties. This compound is widely used in various fields of research, including biochemistry, molecular biology, and neuroscience.

Scientific Research Applications

Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester is a versatile fluorescent probe that has been used in various scientific research applications. It can be used to study the binding and transport of proteins, lipids, and other molecules. ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester has also been used to study membrane dynamics, cellular signaling, and enzyme activity. Additionally, it has been used in neuroscience research to study synaptic vesicle recycling and neurotransmitter release.

Mechanism of Action

Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester is a fluorescent probe that works by binding to specific molecules and emitting light when excited by a light source. The exact mechanism of action of ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester varies depending on the specific application. For example, in protein binding studies, ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester can be used to label specific amino acid residues and monitor changes in protein conformation. In neuroscience research, ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester can be used to label synaptic vesicles and monitor neurotransmitter release.
Biochemical and Physiological Effects:
ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester is generally considered to be non-toxic and non-invasive. However, it is important to note that the effects of ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester on biochemical and physiological processes may vary depending on the specific application. For example, in protein binding studies, ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester may interfere with protein function if it binds to critical amino acid residues. In neuroscience research, ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester may affect synaptic vesicle recycling and neurotransmitter release if it interferes with the normal functioning of the vesicles.

Advantages and Limitations for Lab Experiments

Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester has several advantages over other fluorescent probes. It has a high quantum yield, which means that it emits a large amount of light for every photon absorbed. It also has a relatively long fluorescence lifetime, which makes it ideal for time-resolved experiments. However, ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester also has some limitations. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, it may not be suitable for certain applications, such as those that require high spatial resolution.

Future Directions

There are several future directions for ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester, such as in vivo imaging and drug discovery. Additionally, there is a need for further studies to determine the long-term effects of ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester on biological systems and to optimize its use in various applications.

Synthesis Methods

The synthesis of ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester involves the reaction of ethyl 3-amino-benzoate with 3-nitro-cinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate ester.

properties

IUPAC Name

ethyl 3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-25-18(22)14-6-4-7-15(12-14)19-17(21)10-9-13-5-3-8-16(11-13)20(23)24/h3-12H,2H2,1H3,(H,19,21)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHUNNBOUJENFF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate

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